3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine
Description
3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. Key structural attributes include:
- Position 2: A methyl group, contributing to steric effects and metabolic stability.
- Position 8: A benzylamine substituent with a 3-(methylsulfonyl)phenyl moiety, which may improve solubility and target binding affinity .
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting Aurora A and STK1 . Its synthesis likely involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as seen in analogous imidazo[1,2-a]pyrazine derivatives .
Properties
IUPAC Name |
3-bromo-2-methyl-N-[(3-methylsulfonylphenyl)methyl]imidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2S/c1-10-13(16)20-7-6-17-14(15(20)19-10)18-9-11-4-3-5-12(8-11)23(2,21)22/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBULOYRAFWHTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=C(C2=N1)NCC3=CC(=CC=C3)S(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127278 | |
| Record name | Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-2-methyl-N-[[3-(methylsulfonyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436383-97-9 | |
| Record name | Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-2-methyl-N-[[3-(methylsulfonyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436383-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-2-methyl-N-[[3-(methylsulfonyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine typically involves multiple steps, including bromination, methylation, and sulfonylation reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Chemical Reactions Analysis
3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the bromine or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, allowing for the introduction of different functional groups. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Scientific Research Applications
3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences among imidazo[1,2-a]pyrazin-8-amine derivatives:
Physicochemical Properties
Biological Activity
3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine is a synthetic compound with potential biological activity relevant to various therapeutic areas. Its unique structure, characterized by the presence of a bromine atom, a methylsulfonyl group, and an imidazo-pyrazine moiety, suggests potential interactions with biological targets, particularly in the context of kinase inhibition and anti-inflammatory effects.
- Molecular Formula : C15H15BrN4O2S
- Molecular Weight : 395.27 g/mol
- CAS Number : 1436383-97-9
The biological activity of this compound is primarily attributed to its ability to interact with specific protein kinases. The imidazo[1,2-a]pyrazine scaffold is known for its role in modulating kinase activity, which is crucial in various signaling pathways involved in inflammation and cancer.
Key Mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit several receptor tyrosine kinases (RTKs), which play pivotal roles in cellular signaling and disease progression.
- Anti-inflammatory Activity : Preliminary studies indicate that the compound can reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential role in treating inflammatory conditions.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various kinases:
| Kinase Type | IC50 (nM) |
|---|---|
| DDR1 | 3.9 |
| DDR2 | 5.0 |
These values indicate a potent inhibition compared to other known inhibitors, highlighting its potential as a therapeutic agent.
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of the compound:
- Model : Lipopolysaccharide (LPS)-induced inflammation in mice.
- Results :
- Significant reduction in IL-6 levels in serum and bronchoalveolar lavage fluid (BALF).
- Decreased neutrophil infiltration into lung tissue.
These findings support the compound's potential utility in treating acute lung injury and other inflammatory diseases.
Case Studies
A recent case study investigated the effects of this compound on macrophage activity:
- Objective : Evaluate the effect on macrophage polarization.
- Methodology : Primary mouse peritoneal macrophages were treated with varying concentrations of the compound.
- Findings :
- The treatment resulted in a dose-dependent shift from pro-inflammatory (M1) to anti-inflammatory (M2) macrophage phenotype.
- Enhanced phagocytic activity was observed in treated macrophages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
